

# A Technical Guide to the Molecular Weight and Characterization of Alanylphenylalanine

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## Compound of Interest

Compound Name: *Alanylphenylalanine*

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This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of the dipeptide **alanylphenylalanine**. It includes a summary of its quantitative data, a detailed experimental protocol for its molecular weight determination via mass spectrometry, and a logical workflow for its characterization.

## Physicochemical Properties of L-Alanyl-L-phenylalanine

**Alanylphenylalanine** is a dipeptide composed of L-alanine and L-phenylalanine residues.<sup>[1]</sup> Its fundamental properties are crucial for its application in research and development. The quantitative data for L-alanyl-L-phenylalanine are summarized below.

Property	Value	Reference
Molecular Weight	236.27 g/mol	[1][2][3]
Molecular Formula	C12H16N2O3	[1][2]
Monoisotopic Mass	236.11609238 Da	[1][4]
IUPAC Name	(2S)-2-[[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoic acid	[1][5]
CAS Number	3061-90-3	[1][2][5]
Topological Polar Surface Area	92.4 Å <sup>2</sup>	[3][5]
Hydrogen Bond Donor Count	3	[3][5]
Hydrogen Bond Acceptor Count	4	[3][5]
Rotatable Bond Count	5	[3]
Complexity	275	[3][5]
LogP (XLogP3)	-2.5	[1][5]

## Experimental Determination of Molecular Weight

The molecular weight of **alanylphenylalanine** is most accurately determined using mass spectrometry. This technique measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise mass determination.

### Methodology: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS)

This protocol outlines a general procedure for the determination of the molecular weight of **alanylphenylalanine**.

#### 1. Sample Preparation:

- Dissolve a small quantity (e.g., 1 mg) of **alanylphenylalanine** powder in a suitable solvent. Given its limited water solubility, a solvent system such as water with a small percentage of acetonitrile or methanol and 0.1% formic acid is recommended to facilitate ionization.[2]
- The final concentration should be in the low  $\mu\text{g/mL}$  to  $\text{ng/mL}$  range, depending on the sensitivity of the mass spectrometer.
- Filter the sample through a  $0.22\ \mu\text{m}$  syringe filter to remove any particulates.

## 2. Instrumentation and Parameters:

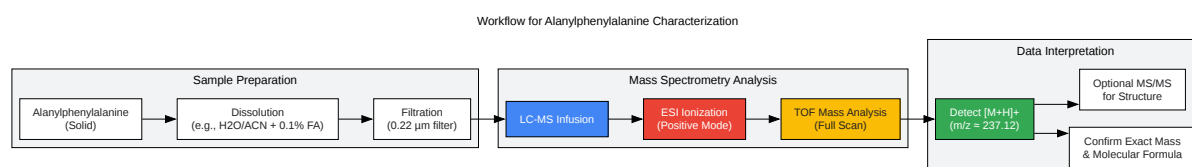
- Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is ideal.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for peptides. In positive ESI mode, the protonated molecule  $[\text{M}+\text{H}]^+$  is observed.
- Infusion: The sample can be directly infused into the mass spectrometer using a syringe pump at a flow rate of  $5\text{--}10\ \mu\text{L/min}$ . Alternatively, it can be introduced via Liquid Chromatography (LC) for separation from any impurities.
- Mass Spectrometer Settings (Typical):
  - Capillary Voltage:  $3.5\text{--}4.5\ \text{kV}$
  - Cone Voltage:  $20\text{--}40\ \text{V}$
  - Source Temperature:  $100\text{--}150\ ^\circ\text{C}$
  - Desolvation Gas Flow:  $600\text{--}800\ \text{L/hr}$
  - Mass Range:  $m/z\ 50\text{--}500$
  - Acquisition Mode: Full scan, high resolution

## 3. Data Acquisition and Analysis:

- Acquire the mass spectrum. For **alanylphenylalanine**, with a molecular weight of  $236.27\ \text{g/mol}$ , the primary ion observed in positive mode will be the protonated molecule  $[\text{M}+\text{H}]^+$ .
- The expected  $m/z$  value would be approximately  $237.1234$ . [4] Experimental data has shown a precursor  $m/z$  of  $237.1254$  for the  $[\text{M}+\text{H}]^+$  ion. [4]
- The high-resolution mass measurement allows for the confirmation of the elemental composition ( $\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_3$ ).
- For structural confirmation, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the precursor ion ( $m/z\ 237.12$ ) and fragmenting it to produce a characteristic fragmentation pattern.

# Logical and Experimental Workflows

The following diagram illustrates the logical workflow for the characterization of **alanylphenylalanine**, from initial sample preparation to final data analysis.



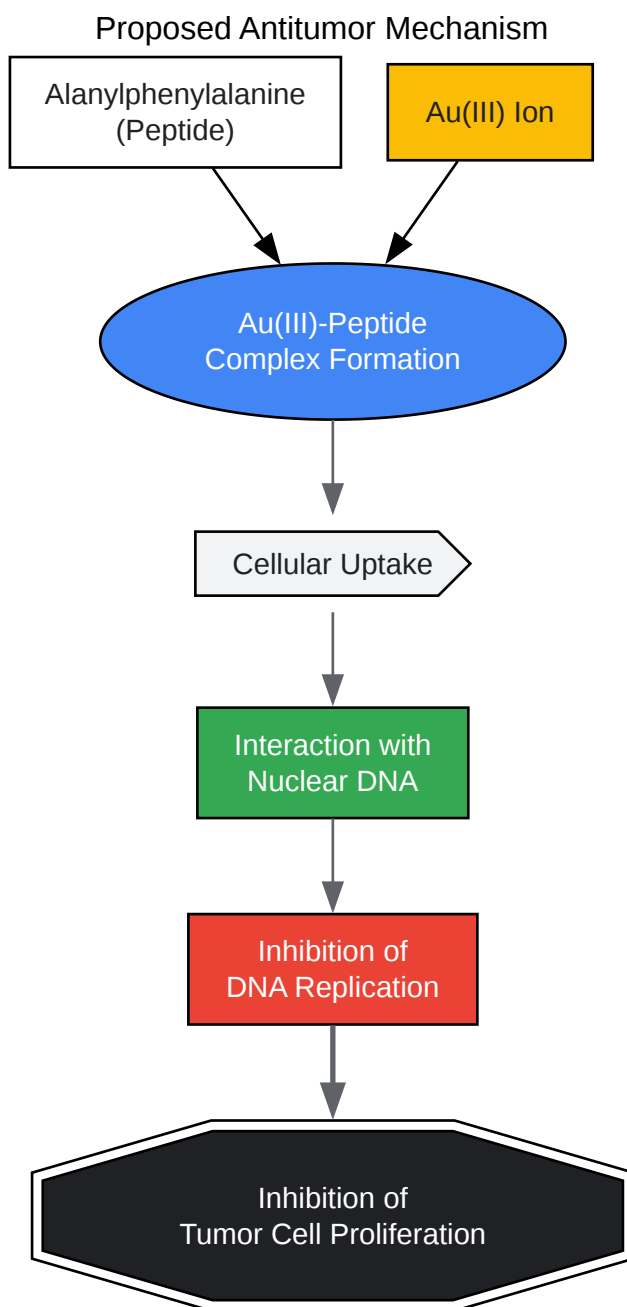
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Caption: Logical workflow for the determination of molecular weight.

## Biological Context and Significance

**Alanylphenylalanine** is recognized as an endogenous metabolite.[2] While its role in major signaling pathways is not extensively documented, it has been investigated as a potential antitumor agent.[6] Specifically, a complex of **alanylphenylalanine** with Gold (III) has been shown to bind to DNA and inhibit the proliferation of tumor cells.[6] This suggests that the peptide backbone can serve as a scaffold for developing novel therapeutic agents that target DNA.[6]

The diagram below illustrates the proposed mechanism of action for the Au(III)-**Alanylphenylalanine** complex.



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Caption: Mechanism of Au(III)-**Alanylphenylalanine** complex.

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## References

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